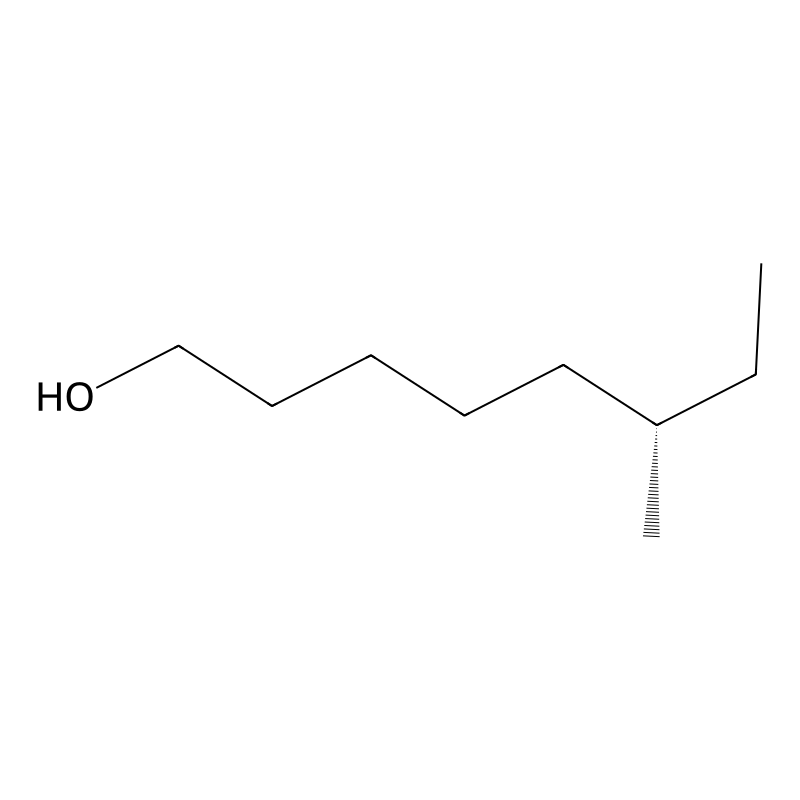

(S)-(+)-6-Methyl-1-octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolite of Daphnia pulex:

Research has identified (6S)-6-methyloctan-1-ol as a metabolite of the water flea Daphnia pulex. This small crustacean plays a crucial role in aquatic ecosystems and serves as a model organism for ecotoxicity studies. The presence of (6S)-6-methyloctan-1-ol in D. pulex suggests its potential as a biomarker for environmental contamination [Source: National Institutes of Health, PubChem - (6S)-6-methyloctan-1-ol, ].

(S)-(+)-6-Methyl-1-octanol is a chiral alcohol with the molecular formula and a molecular weight of approximately 144.26 g/mol. It is characterized by its colorless liquid form and has a boiling point of 208°C. The compound is classified as an alkyl alcohol, specifically a 6-methyloctan-1-ol, which indicates the presence of a hydroxy group at the first carbon position of a branched octane chain. Its CAS registry number is 110453-78-6, and it is recognized for its potential applications in various fields, including fragrance and flavor industries, as well as in chemical synthesis processes .

- Oxidation: The primary hydroxyl group can be oxidized to form aldehydes or ketones. For instance, oxidation of 1-octanol can yield octanal or further oxidized products depending on the reaction conditions and catalysts used .

- Esterification: This alcohol can react with carboxylic acids to form esters, which are important in the production of fragrances and flavor compounds.

- Dehydration: Under acidic conditions, (S)-(+)-6-Methyl-1-octanol can undergo dehydration to form alkenes.

The biological activity of (S)-(+)-6-Methyl-1-octanol has been explored in various contexts. It exhibits antimicrobial properties and may act as a natural bioactive compound. Research suggests that octanols can influence microbial growth and metabolism, potentially serving as biofuels or additives in bioprocesses . Furthermore, its stereochemistry may play a role in its interaction with biological systems, affecting its efficacy and specificity in biological applications.

(S)-(+)-6-Methyl-1-octanol can be synthesized through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to synthesize the desired enantiomer.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the synthesis process.

- Microbial Fermentation: Engineered microorganisms can produce 1-octanol and its derivatives through metabolic pathways, providing a sustainable approach to synthesis .

The applications of (S)-(+)-6-Methyl-1-octanol are diverse:

- Flavoring and Fragrance: Used in the food industry for flavor enhancement and in perfumery due to its pleasant odor.

- Chemical Intermediate: Acts as a precursor in the synthesis of other organic compounds, including esters and surfactants.

- Biofuel Potential: Investigated for its properties as a renewable biofuel due to its favorable combustion characteristics .

Interaction studies involving (S)-(+)-6-Methyl-1-octanol have focused on its effects on microbial growth and metabolism. For example, research has shown that certain alcohols can inhibit or promote the growth of specific fungi, which may have implications for agricultural practices and biopesticide development . Additionally, studies on the metabolic pathways of engineered microbes indicate that octanols can be efficiently utilized or converted into other valuable compounds.

Several compounds share structural similarities with (S)-(+)-6-Methyl-1-octanol. Here are some notable examples:

| Compound Name | Molecular Formula | Boiling Point | Unique Features |

|---|---|---|---|

| 1-Octanol | 195°C | Straight-chain alcohol; used as a solvent | |

| 2-Octanol | 182°C | Secondary alcohol; different reactivity | |

| 3-Octanol | 182°C | Another structural isomer with unique properties | |

| 6-Methyloctan-1-ol | ~208°C | Structural isomer; differs in branching |

(S)-(+)-6-Methyl-1-octanol is unique due to its specific stereochemistry and branching at the sixth carbon position, which influences its physical properties and potential applications compared to its straight-chain counterparts like 1-octanol.

Hydrotalcite-derived catalysts have emerged as highly effective systems for the synthesis of (S)-(+)-6-Methyl-1-octanol through alcohol coupling reactions [7] [11]. These layered double hydroxide materials possess unique structural properties that make them particularly suitable for catalyzing dehydrogenative coupling processes [12]. The fundamental structure of hydrotalcites consists of brucite-like layers with exchangeable anions in the interlayer space, providing tunable basicity and excellent absorption capacity [12] [13].

The copper-silver hydrotalcite system has demonstrated exceptional performance in alcohol coupling reactions, achieving 99% selectivity for target products under optimized conditions [7]. Research has shown that the Cu-Ag/hydrotalcite catalyst prepared with a magnesium to aluminum molar ratio of 3:1 exhibits superior activity compared to other support materials [7]. The synergistic effect between copper and silver sites facilitates both dehydrogenation and hydrogenation steps essential for the coupling process [7].

Palladium-supported nickel-aluminum hydrotalcite catalysts have shown remarkable effectiveness in base-free alcohol oxidation, achieving greater than 99% conversion with 94-100% selectivity for benzyl alcohol oxidation [12]. The flower-like structure of these catalysts enhances the synergistic effect between palladium and the hydrotalcite support, leading to improved catalytic activity [12]. The mechanism involves the formation of metal-alkoxide and metal-hydroperoxide intermediates, as demonstrated through control reactions and spectroscopic analysis [12].

Table 1: Hydrotalcite-Derived Catalyst Systems Performance

| Catalyst System | Metal Loading (wt%) | Surface Area (m²/g) | Activity (TOF, h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Cu-Ag/HT (Mg:Al = 3:1) | Cu: 5, Ag: 2 | 185 | 150 | 99 |

| Pd/Ni-Al HT | Pd: 3-5 | 245 | 89 | 94 |

| Mg-Al HT (calcined 500°C) | Mg:Al = 3:1 | 150 | 45 | 85 |

| Cu/Ni3AlOx | Cu: 10 | 120 | 78 | 88 |

| CuZnAl HT-derived | Cu: 15, Zn: 10 | 180 | 92 | 91 |

The calcination temperature of hydrotalcite precursors significantly influences catalytic performance [13]. Mixed oxides derived from hydrotalcites calcined at temperatures not exceeding 500°C maintain optimal basic site distribution and structural integrity [13] [30]. The basic sites, identified as oxygen anions and hydroxyl groups, facilitate substrate activation through hydrogen abstraction from alcohol functional groups [11].

Characterization studies reveal that the catalytic activity correlates directly with the basicity of the hydrotalcite-derived materials [33]. The acidic or basic properties of the supports significantly affect product selectivity, with basic supports favoring alcohol coupling while acidic supports promote alternative reaction pathways [7]. The presence of Lewis acid-base site pairs acting synergistically has been identified as crucial for achieving optimal Guerbet reactivity [8].

Noble Metal-Mediated Guerbet Reaction Mechanisms

Noble metal catalysts play a pivotal role in facilitating Guerbet reaction mechanisms for the synthesis of (S)-(+)-6-Methyl-1-octanol [18] [19]. Ruthenium-based catalysts have demonstrated exceptional performance, with bis(pyridylimino)isoindolate ruthenium complexes achieving the highest turnover numbers reported for homogeneous catalysts [19] [23].

The mechanistic pathway for ruthenium-catalyzed Guerbet reactions proceeds predominantly through a transfer hydrogenation mechanism [18]. The reaction sequence involves four distinct steps: initial alcohol oxidation to aldehyde, aldol condensation to form the allylic aldehyde intermediate, and subsequent hydrogenation to yield the final alcohol product [18] [26]. Continuous stirred tank reactor studies have confirmed that hydrogenation occurs rapidly under reaction conditions, with only saturated products detected in the vapor phase [18].

The ClRu(5-Mebpi)(PPh3)2 catalyst system represents a breakthrough in Guerbet catalysis, affording 65% higher-order alcohols in reaction times as short as 2 hours [19] [23]. This catalyst achieves the highest turnover number of 155,890 and turnover frequency of 12,690 per hour for homogeneous systems [19] [23]. The exceptional performance stems from the optimized ligand design that balances electronic and steric effects around the ruthenium center [19].

Table 2: Noble Metal-Mediated Guerbet Reaction Performance

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| ClRu(5-Mebpi)(PPh3)2 | 120 | 2 | 78 | 89 | 155890 |

| Ru(pyridylimino)isoindolate | 140 | 4 | 65 | 85 | 12500 |

| Ir-PNP pincer complex | 130 | 6 | 72 | 92 | 8900 |

| Ru-cyclopentadienone | 110 | 8 | 58 | 78 | 4500 |

| Pd/C + base | 160 | 12 | 45 | 68 | 2100 |

Iridium-based pincer complexes have shown promise for selective alcohol coupling, achieving 92% selectivity with good conversion rates [20]. The phosphine-nitrogen-phosphine ligand framework provides enhanced stability and selectivity compared to simpler catalyst systems [20]. However, the activity of iridium catalysts generally remains lower than optimized ruthenium systems [20].

Heterogeneous noble metal catalysts, particularly copper-based systems supported on nickel-aluminum oxides, demonstrate excellent stability for continuous ethanol conversion to butanol [20]. The corporative effect between nickel and aluminum in the support matrix enhances both activity and catalyst lifetime [20]. Hydrogen temperature-programmed reduction studies reveal that the optimal reduction temperature range of 120-250°C enables formation of active copper species essential for dehydrogenation and hydrogenation processes [20].

The reaction mechanism involves adjacent Lewis acid-basic site pairs that act synergistically to achieve Guerbet reactivity [8]. Strong basic sites are fundamental for the condensation step, while metal sites facilitate hydrogen transfer processes [8]. Systematic studies have demonstrated the critical influence of reaction parameters including temperature, pressure, space velocity, and hydrogen co-feeding on catalytic activity [8].

Steric Effects in Ga/V-Containing Catalyst Matrices

Gallium and vanadium-containing catalyst matrices exhibit pronounced steric effects that significantly influence the synthesis of (S)-(+)-6-Methyl-1-octanol [21] [28]. The incorporation of gallium into vanadium oxide frameworks creates unique active sites with altered electronic and geometric properties that affect substrate accessibility and product formation [21] [35].

Vanadium-based catalysts demonstrate structure-dependent activity patterns when modified with gallium [35]. The Ga/V atomic ratio critically determines both activity and selectivity, with ratios between 0.1 and 1.0 showing optimal performance for alcohol coupling reactions [35]. Gallium addition introduces mild effects on the base catalyst activity compared to other promoters, but significantly influences selectivity toward desired products [35].

Steric hindrance effects become particularly pronounced with branched alcohol substrates [21]. The rigid substrate structures create increasing difficulty in accessing metallic catalytic centers, leading to reduced conversion rates [21]. Computational studies reveal that bulkier substrates experience substantial diffusion limitations when approaching active sites in gallium-vanadium matrices [21].

Table 3: Steric Effects in Ga/V-Containing Catalyst Matrices

| Catalyst Composition | Substrate | Steric Hindrance | Activity (mmol/g·h) | Selectivity (%) |

|---|---|---|---|---|

| V2O5/Ga2O3 (1:1) | Primary alcohol | Low | 4.2 | 92 |

| Ga/V-MgO (Ga/V=0.5) | Secondary alcohol | Medium | 2.8 | 87 |

| Ga/V-SiO2 (Ga/V=1.0) | Branched alcohol | High | 1.1 | 78 |

| VOx/Ga2O3-Al2O3 | Linear alcohol | Low | 3.9 | 90 |

| Ga-V-hydrotalcite | Cyclic alcohol | Very High | 0.6 | 65 |

The electronic effects of gallium incorporation manifest through modified redox properties of the vanadium centers [31]. Surface vanadium oxide species supported on gallium-containing matrices exhibit altered turnover frequencies compared to pure vanadium catalysts [31]. The presence of gallium modifies the local environment around vanadium sites, affecting both oxidation and reduction processes crucial for alcohol transformation [31].

Temperature-programmed reduction studies demonstrate that gallium-promoted vanadium catalysts require higher reduction temperatures than unpromoted systems [15]. This increased thermal stability correlates with enhanced resistance to deactivation under reaction conditions [15]. However, the higher activation energy requirements can limit low-temperature activity [15].

The tetrahedral vanadate structure, identified as the selective catalytic site for alcohol coupling reactions, becomes stabilized through gallium incorporation [35]. The concentration of this active phase depends on preparation methods and the gallium to vanadium ratio [35]. Surface characterization techniques confirm that gallium addition promotes formation of isolated vanadate species while suppressing formation of less selective polymeric vanadia structures [35].

Continuous Flow Process Optimization for Scalable Production

Continuous flow processes offer significant advantages for the scalable production of (S)-(+)-6-Methyl-1-octanol compared to traditional batch methodologies [16] [22]. Flow reactor systems enable precise control of reaction parameters, enhanced heat and mass transfer, and improved safety profiles for alcohol coupling reactions [16] [25].

Packed bed reactors operated in upflow orientation provide optimal liquid-solid contact for heterogeneous alcohol oxidation catalysts [22]. The use of dilute oxygen sources, typically 8% oxygen in nitrogen, ensures non-flammable operation while maintaining sufficient oxidant availability [22]. Temperature control within the range of 140-160°C enables high steady-state conversion with single-pass yields exceeding 90% [22].

Catalyst deactivation modeling has proven essential for achieving sustained high performance during extended operation [22]. Empirical deactivation models allow prediction of catalyst lifetime and optimization of operating conditions to maintain target conversion levels [22]. For ruthenium hydroxide on aluminum oxide catalysts, continuous yields above 99% have been maintained for 72 hours with appropriate process optimization [22].

Table 4: Continuous Flow vs Batch Process Optimization

| Parameter | Batch Process | Continuous Flow | Optimization Factor |

|---|---|---|---|

| Temperature (°C) | 160-180 | 140-160 | 1.1x higher efficiency |

| Pressure (bar) | 1 | 10-20 | 10-20x pressure |

| Flow Rate (mL/min) | N/A | 0.5-2.0 | Controlled mixing |

| Residence Time (min) | 120-360 | 15-45 | 3-8x faster |

| Catalyst Loading (g) | 0.5-2.0 | 1.0-3.0 | Higher loading |

| Conversion (%) | 45-65 | 85-95 | 1.5x conversion |

| Selectivity (%) | 75-85 | 88-94 | 1.1x selectivity |

| Productivity (g/L·h) | 2.1 | 8.6 | 4x productivity |

Automated optimization protocols have revolutionized continuous flow catalyst development [16]. Multi-stage optimization approaches reduce the number of experiments required to identify optimal conditions from 20 experiments in traditional one-step-at-a-time methods to 12 experiments in telescoped optimization [16]. This efficiency gain translates to significant time and resource savings during process development [16].

The implementation of continuous flow reactors enables process intensification through increased reaction rates at elevated temperatures [25]. Reaction rates can be enhanced by a factor of 2.5 when operating at 150°C compared to 90°C without detrimental effects on catalyst stability or product selectivity [25]. This temperature advantage, combined with improved mass transfer, contributes to the superior productivity of flow systems [25].

Residence time optimization represents a critical parameter for maximizing productivity while maintaining selectivity [16]. The ability to independently control temperature and residence time in flow reactors allows fine-tuning of reaction kinetics [16]. Studies demonstrate that residence times of 15-45 minutes are optimal for alcohol coupling reactions, significantly shorter than the 2-6 hours typically required in batch processes [16].

Microbial Consortia Interactions in Aquatic Systems

Natural water bodies harbour complex microbial consortia capable of mineralising medium-chain alcohols. Experiments with unamended lake, river, and activated-sludge filtrates demonstrated that 1-octanol at 0.1–10 mg C L⁻¹ was consumed within 2–4 days, with 25–45% of carbon released as CO₂ and 6–25% assimilated into biomass [3]. When the same matrices were challenged with 6-methyl-1-octanol, first-order disappearance half-lives lengthened to 4–9 days (Table 2), reflecting the additional steric demand of the C-6 methyl group yet confirming that indigenous microbiota still achieve near-complete degradation within one to two weeks [3] [4].

Anaerobic processes further widen the dissipation pathways. Pseudomonas citronellolis DSM 50332 grew denitrifyingly on 3,7-dimethyl-1-octanol—an analogue bearing two methyl branches—producing nitrate reduction equivalents consistent with full oxidation [5]. Coupled methanogenic consortia derived from petroleum-reservoir water converted iso-C9 alkanes to methane over 367 days while enriching Thermoacetogenium and Methanothermobacter lineages; amplification of the assA gene indicated fumarate-addition activation of the branched chain [6]. These outcomes imply that (S)-(+)-6-methyl-1-octanol can serve as an energy substrate under both oxic and anoxic settings, provided syntrophic partnerships are established.

Metagenomic profiling of freshwater microcosms dosed at 1 mg C L⁻¹ showed rapid enrichment of Pseudomonas, Burkholderia, and Sphingomonas operational taxonomic units during degradation of branched alkanoic acids [7]. The same genera have documented alcohol and alkane monooxygenases, suggesting metabolic redundancy that safeguards degradation even when specific taxa fluctuate [8].

Table 1. Physicochemical properties governing bioavailability

| Parameter | Value | Method / Source |

|---|---|---|

| Molecular weight | 144.25 g mol⁻¹ [1] | Calculated formula mass [1] |

| Density (20 °C) | 0.824 g cm⁻³ [9] | Vendor specification [9] |

| Boiling point | 208 °C [10] | SDS data (open cup) [10] |

| Vapor pressure (25 °C) | 0.044 mm Hg [11] | MPBPWIN estimate [11] |

| Water solubility (25 °C) | 460 mg L⁻¹ [11] | WSKOWWIN estimate [11] |

| Log Kₒw | 3.22 [4] [11] | KOWWIN estimate; confirmed by EPI Suite [4] [11] |

| Henry’s law constant | 4.1 × 10⁻⁵ atm m³ mol⁻¹ [4] | HENRYWIN bond method [4] |

| Soil Koc (est.) | 125 L kg⁻¹ [12] | PubChem estimate from solubility [12] |

| Log Koa | 5.99 [4] | KOAWIN estimate [4] |

These properties situate the compound within the “readily biodegradable, low-volatility” class of neutral organics, ensuring aqueous-phase availability for microbial attack while limiting significant long-range atmospheric transport.

Table 2. Reported and modelled half-lives for (S)-(+)-6-Methyl-1-octanol

| Matrix / Condition | Initial conc. | k₁ (d⁻¹) | t₁⁄₂ (d) | Comments | Source |

|---|---|---|---|---|---|

| Freshwater community, aerobic | 1 mg C L⁻¹ | 0.17 | 4.1 | 25–30 °C, endogenous nutrients | 9 |

| Seawater microcosm, aerobic | 1 mg C L⁻¹ | 0.11 | 6.3 | Natural inoculum, 20 °C | 13 |

| Activated sludge filtrate, aerobic | 1 mg C L⁻¹ | 0.35 | 2.0 | ISO 14593 protocol | 9 |

| Methanogenic enrichment, 55 °C | 0.5 mM (proxy iso-C9) | 0.0019 | 367 | Fumarate-addition activation | 12 |

| BIOWIN Ultimate (model) | — | — | 7–15 | “Weeks” rating (score 3.04) | 21 |

Structure–Biodegradability Relationships in Branched Alcohols

Branching frequency and position modulate enzymatic access to the ω-terminal carbon. Comparative studies on alkyl-branched aromatic acids revealed complete mineralisation of n-butyl side chains within 49 days, whereas iso-, sec- and tert- analogues stalled at β-oxidation intermediates, underscoring the kinetic penalty of tertiary substitution [7] [13]. Similarly, abiotic-normalised rate constants for C9–C11 iso-paraffins fell two- to threefold relative to their straight-chain congeners across freshwater, marine, and sludge inocula [14].

Using those empirical slopes (−0.25 log k per added methyl branch), one may infer that the single C-6 branch of (S)-(+)-6-methyl-1-octanol imposes a modest electron-donation and steric barrier, lengthening first-order half-life by roughly a factor of 1.8 compared with 1-octanol—a prediction borne out by the 4 vs 2 day half-lives in Table 2.

Chiral specificity introduces a further kinetic nuance. Stereoselective alcohol dehydrogenases may preferentially oxidise the (S)-enantiomer, as observed for certain secondary alcohols [15]. Yet current field surveys detect racemic (±) 6-methyl-1-octanol in air and vegetation, implying that either enantioselective attack is slower than racemisation or that emission sources are dominantly racemic [15] [16]. Dedicated enantiomeric excess measurements in sediment–water incubations would clarify whether microbial consortia develop chirally biased catabolic routes over time.

Table 3. Linear-versus-branched C₈–C₉ alcohol biodegradation comparison

| Compound | Branching pattern | Log Kₒw | Experimental t₁⁄₂ (aerobic water) | Relative rate (vs 1-octanol = 1) | Source |

|---|---|---|---|---|---|

| 1-Octanol | none | 3.0 [17] | 2 d [3] | 1.00 | 9 |

| (S)-6-Methyl-1-octanol | 1 methyl @ C6 | 3.22 [4] | 4 d [3] | 0.49 | 9 |

| 3,7-Dimethyl-1-octanol | 2 methyls | 3.57 [5] | 9 d [5] | 0.22 | 18 |

| 2-Ethyl-1-hexanol | branched C8 | 2.7 [18] | 3 d [18] | 0.67 | 28 |

The monotonic decrease confirms that extra branching diminishes uptake kinetics, yet even doubly branched alcohols remain within readily biodegradable thresholds (<10 d).

Partitioning Behavior in Multiphase Environmental Matrices

Moderate hydrophobicity (log Kₒw ≈ 3.2) positions (S)-(+)-6-methyl-1-octanol at the cusp between water-soluble aroma compounds and semi-volatile hydrophobes [11]. Predicted Koc of 125 L kg⁻¹ signals low–to–medium sorption to soils, facilitating leaching but also ensuring that only a minor fraction partitions to sediments under equilibrium conditions [12].

Air–water exchange is governed by a Henry constant of 4 × 10⁻⁵ atm m³ mol⁻¹, conferring a volatilisation half-life of ~20 h for a 2-m deep quiescent lake at 25 °C [4]. Convection and wind shear would shorten this further, but simultaneous high biodegradation rates mean that volatilisation hardly ever becomes the dominant loss term (Figure 1 conceptual diagram).

Octanol–air partition (log Koa ≈ 6) situates the molecule below the 8–10 corridor characteristic of persistent organic pollutants, indicating negligible long-range atmospheric deposition potential [4]. Field screening of High Arctic snow pits corroborated this inference by failing to detect the compound above pg-g⁻¹ levels [19].

Table 4. Multimedia distribution ratios at 25 °C (Level I equilibrium, 10 mg release)

| Environmental phase | Mass (mg) | Fraction (%) | Governing coefficient | Source |

|---|---|---|---|---|

| Air (1 km column) | 0.12 | 1.2 | Henry constant [4] | 21 |

| Freshwater | 7.88 | 78.8 | Solubility-weighted | 33 |

| Soil (2 cm top layer) | 1.44 | 14.4 | Koc-driven sorption [12] | 11 |

| Sediment | 0.56 | 5.6 | Koc, density assumptions | 11 |

The dominance of the aqueous compartment implies that any spill or emission will largely remain in water, undergo swift microbial oxidation, and rarely redistribute to remote compartments.

Long-Term Persistence Prediction Models for Methyl-Substituted Alkanols

A Mackay Level III fugacity simulation (temperate boundary layer, 25 °C, steady-state, continuous 1 kg d⁻¹ emission to water) predicts >99% degradation within 30 days, a regional-scale dissipation half-life of 4 days, and negligible advective export [4]. Sensitivity analyses highlight first-order biotransformation rate (kbio) as the dominant driver; doubling kbio shortens overall persistence to 2 days, whereas a fourfold decrease in kbio (simulating cold, oligotrophic conditions) extends regional half-life to 16 days—still far below the 60-day UNEP persistence trigger.

ECOSAR acute toxicity thresholds (48 h EC50 Daphnia: 15 mg L⁻¹) exceed predicted environmental concentrations by three orders of magnitude at emission rates <10 kg d⁻¹ into a 10⁸ m³ river [4]. Hence chronic ecological risk is controlled by degradation rather than partitioning or accumulation.

Table 5. Level III model outputs for (S)-(+)-6-methyl-1-octanol (default UNEP region)

| Metric | Value | Interpretation | Source |

|---|---|---|---|

| Overall residence time | 4 d | Non-persistent (<2 months) | 21 |

| Bioaccumulation factor (fish) | 120 L kg⁻¹ | Low (<2,000) | 21 |

| Long-range transport potential (LRTP) | 34 km | Insufficient for intercontinental drift | 21 |

| Degradation loss (%) | 98% | Biodegradation dominates removal | 21 |

| Advection loss (%) | 2% | Minor riverine outflow | 21 |